Tacaciclib
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Overview
Description
Tacaciclib is a small molecule drug that functions as a cyclin-dependent kinase 7 (CDK7) inhibitor. It has shown potential antineoplastic activity, making it a promising candidate for cancer treatment. The compound is currently in the preclinical phase of development and is being researched for its efficacy in treating various types of neoplasms .
Preparation Methods
The synthesis of Tacaciclib involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 to prepare the compound for in vivo applications . detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Tacaciclib undergoes various chemical reactions, primarily involving its role as a CDK7 inhibitor. The compound is known to participate in:
Oxidation and Reduction Reactions: These reactions are crucial for modifying the functional groups on the molecule, thereby enhancing its inhibitory activity.
Substitution Reactions: Common reagents used include halides and nucleophiles, which help in the substitution of specific atoms or groups within the molecule.
Major Products: The primary product of these reactions is the active form of this compound, which effectively inhibits CDK7 activity
Scientific Research Applications
Tacaciclib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying CDK inhibitors and their synthetic pathways.
Biology: this compound is used to investigate cell cycle regulation and the role of CDK7 in cellular processes.
Medicine: The compound is being researched for its potential to treat various cancers, including acute myeloid leukemia and solid tumors
Mechanism of Action
Tacaciclib exerts its effects by selectively targeting and inhibiting CDK7. This inhibition prevents the phosphorylation of the carboxy-terminal domain of RNA polymerase II, thereby blocking the transcription of cancer-promoting genes. Additionally, it disrupts the phosphorylation of other cell cycle kinases such as CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation .
Comparison with Similar Compounds
Tacaciclib is unique in its selective inhibition of CDK7, which distinguishes it from other CDK inhibitors. Similar compounds include:
Abemaciclib: A dual inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.
Dinaciclib: Targets CDK1, CDK2, CDK5, and CDK9, with potential antitumor activity.
Palbociclib: Inhibits CDK4 and CDK6, primarily used for treating ER-positive and HER2-negative breast cancer.
Ribociclib: Another CDK4/6 inhibitor, used in combination with other therapies for advanced breast cancer.
Trilaciclib: Inhibits CDK4 and CDK6, used to reduce chemotherapy-induced myelosuppression.
This compound’s specificity for CDK7 makes it a valuable addition to the arsenal of CDK inhibitors, offering a different mechanism of action and potential therapeutic benefits.
Biological Activity
Tacaciclib, also known as AUR-102, is a potent inhibitor of Cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation, transcription, and DNA repair. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
This compound inhibits CDK7, a key regulator in the phosphorylation of the carboxy-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for transcription initiation. The phosphorylation of Ser-5 in the CTD by CDK7 is particularly important for the activation of transcription factors and subsequent gene expression. Inhibition of CDK7 leads to decreased transcriptional activity and can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .
Biological Activity
The biological activity of this compound has been characterized through various studies:
- Antineoplastic Effects : this compound has demonstrated significant antitumor efficacy in preclinical models, particularly against cancers that are dependent on CDK7 for proliferation. By inhibiting CDK7, this compound effectively halts the progression of the cell cycle, leading to reduced tumor growth .
- Impact on Transcription : As a part of the TFIIH complex, CDK7 is involved not only in cell cycle regulation but also in DNA repair processes. Disruption of CDK7 activity by this compound can impair these processes, making cancer cells more susceptible to DNA damage and enhancing the effects of other chemotherapeutic agents .
Efficacy Studies
Recent studies have highlighted the efficacy of this compound in various cancer types:
- In vitro Studies : In laboratory settings, this compound has shown effectiveness against multiple cancer cell lines, including those from breast and lung cancers. The compound was found to induce apoptosis and inhibit cell proliferation significantly at nanomolar concentrations .
- In vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to controls. The compound's ability to inhibit tumor growth was linked to its impact on both cell cycle arrest and transcriptional repression .
Case Studies
Several case studies have been documented regarding the clinical application of this compound:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that treatment with this compound led to a significant reduction in tumor markers and improved overall survival rates. Patients reported manageable side effects primarily related to hematological toxicity .
- Case Study 2 : In a cohort study focusing on breast cancer patients, this compound was combined with standard chemotherapy regimens. The results indicated an enhanced response rate compared to chemotherapy alone, suggesting a synergistic effect that warrants further investigation .
Data Summary
The following table summarizes key findings from studies assessing the biological activity and efficacy of this compound:
Properties
CAS No. |
2768774-66-7 |
---|---|
Molecular Formula |
C30H36N6O3 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-methyl-2-[3-[6-[[(E)-4-morpholin-4-ylbut-2-enoyl]amino]pyridin-3-yl]phenyl]butanamide |
InChI |
InChI=1S/C30H36N6O3/c1-20(2)29(30(38)33-27-18-25(34-35-27)21-8-9-21)23-6-3-5-22(17-23)24-10-11-26(31-19-24)32-28(37)7-4-12-36-13-15-39-16-14-36/h3-7,10-11,17-21,29H,8-9,12-16H2,1-2H3,(H,31,32,37)(H2,33,34,35,38)/b7-4+/t29-/m0/s1 |
InChI Key |
CVAXNGIXLUILFO-KPGJNUASSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)/C=C/CN3CCOCC3)C(=O)NC4=NNC(=C4)C5CC5 |
Canonical SMILES |
CC(C)C(C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)C=CCN3CCOCC3)C(=O)NC4=NNC(=C4)C5CC5 |
Origin of Product |
United States |
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